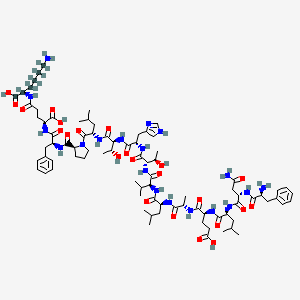

FNLEALVTHTLPFEK-(Lys-13C6,15N2)

Description

BenchChem offers high-quality FNLEALVTHTLPFEK-(Lys-13C6,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FNLEALVTHTLPFEK-(Lys-13C6,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C83H127N19O23 |

|---|---|

Molecular Weight |

1767.0 g/mol |

IUPAC Name |

(2S)-2-[[(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C83H127N19O23/c1-42(2)33-56(95-74(114)60(39-63(86)105)94-70(110)52(85)36-49-21-14-12-15-22-49)72(112)91-53(28-30-65(107)108)71(111)89-46(9)69(109)93-57(34-43(3)4)75(115)99-66(45(7)8)78(118)101-68(48(11)104)79(119)97-59(38-51-40-87-41-88-51)76(116)100-67(47(10)103)80(120)98-61(35-44(5)6)81(121)102-32-20-26-62(102)77(117)96-58(37-50-23-16-13-17-24-50)73(113)92-55(83(124)125)27-29-64(106)90-54(82(122)123)25-18-19-31-84/h12-17,21-24,40-48,52-62,66-68,103-104H,18-20,25-39,84-85H2,1-11H3,(H2,86,105)(H,87,88)(H,89,111)(H,90,106)(H,91,112)(H,92,113)(H,93,109)(H,94,110)(H,95,114)(H,96,117)(H,97,119)(H,98,120)(H,99,115)(H,100,116)(H,101,118)(H,107,108)(H,122,123)(H,124,125)/t46-,47+,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-/m0/s1/i18+1,19+1,25+1,31+1,54+1,82+1,84+1,90+1 |

InChI Key |

RHEVXLGWJAXXBI-FMZYXKLPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)C(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

A Researcher's Guide to Isotopic Labeling for Absolute Quantification in Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern proteomics, the ability to move beyond relative protein expression to absolute quantification is paramount for a deeper understanding of cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. Isotopic labeling, coupled with mass spectrometry, stands out as a powerful and versatile approach for achieving precise and accurate measurement of protein abundance. This guide provides a comprehensive overview of the core principles, experimental protocols, and comparative performance of the most prominent isotopic labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

Core Principles of Isotopic Labeling for Absolute Quantification

Isotopic labeling techniques are predicated on the principle of introducing atoms with a higher neutron count (stable heavy isotopes) into proteins or peptides, thereby creating a mass difference between the labeled and unlabeled counterparts without altering their chemical properties.[1] This mass difference is then detected by a mass spectrometer, allowing for the differentiation and quantification of proteins from different samples within the same experiment.[2]

The key to absolute quantification lies in the use of a known quantity of a labeled internal standard. By comparing the signal intensity of the endogenous, unlabeled (light) peptide to that of the spiked-in, isotopically labeled (heavy) standard, the precise amount of the target protein in the original sample can be determined.[3] This contrasts with relative quantification, which measures changes in protein levels between samples without providing a definitive molar amount.[4]

Key Isotopic Labeling Techniques: A Comparative Overview

Three techniques have become the gold standard in quantitative proteomics: SILAC, TMT, and iTRAQ. Each method possesses unique strengths and is suited to different experimental designs and sample types.

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |

| Labeling Strategy | In vivo metabolic labeling of proteins in cultured cells. | In vitro chemical labeling of peptides. | In vitro chemical labeling of peptides. |

| Principle | Cells are grown in media containing "heavy" isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine), which are incorporated into newly synthesized proteins. | Peptides are chemically tagged with isobaric reagents that have the same total mass but different reporter ion masses upon fragmentation. | Similar to TMT, peptides are labeled with isobaric tags that are identical in mass but yield distinct reporter ions in MS/MS. |

| Multiplexing | Typically 2-plex or 3-plex. | Up to 35-plex with TMTpro reagents. | 4-plex and 8-plex reagents are common. |

| Quantification Level | MS1 level (comparison of light and heavy peptide peak intensities). | MS2 or MS3 level (comparison of reporter ion intensities). | MS2 level (comparison of reporter ion intensities). |

| Sample Types | Proliferating cultured cells. | Virtually any sample type (cells, tissues, biofluids). | A wide range of biological samples. |

Quantitative Performance Comparison

A head-to-head comparison of these techniques reveals trade-offs between accuracy, precision, and the number of quantifiable proteins. The following table summarizes key performance metrics derived from a benchmarking study.

| Metric | SILAC | TMT (MS2) | TMT (MS3) |

| Accuracy (Median Log2 Ratio) | High (closer to expected ratios) | Moderate (ratio compression observed) | Improved (ratio compression reduced) |

| Precision (Coefficient of Variation) | High | Very High | High |

| Number of Quantified Proteins | High | Highest | Lower than MS2 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are summarized protocols for SILAC, iTRAQ, and TMT.

SILAC Experimental Protocol

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. One in a "light" medium containing normal amino acids, and the other in a "heavy" medium supplemented with stable isotope-labeled lysine (B10760008) and arginine for at least five to six cell doublings to ensure complete incorporation.

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: Cells from both populations are harvested and lysed separately.

-

Protein Quantification and Mixing: Protein concentrations are determined, and equal amounts of protein from the light and heavy lysates are mixed.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

iTRAQ 8-plex Experimental Protocol

-

Protein Extraction and Digestion: Proteins are extracted from up to eight different samples. Equal amounts of protein from each sample are then reduced, alkylated, and digested into peptides.

-

iTRAQ Labeling: Each peptide digest is labeled with one of the eight isobaric iTRAQ reagents.

-

Sample Pooling: The eight labeled peptide samples are combined into a single mixture.

-

Fractionation: The pooled peptide mixture is typically fractionated using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS.

-

Data Analysis: Peptides are identified from the fragmentation spectra. The relative quantification of peptides (and thus proteins) is determined by the intensities of the reporter ions released during MS/MS.

TMT 10-plex Experimental Protocol

-

Sample Preparation: Up to ten protein samples are extracted, quantified, reduced, alkylated, and digested into peptides.

-

TMT Labeling: Each peptide sample is labeled with a specific TMT10plex™ reagent.

-

Pooling: The ten labeled samples are combined in equal amounts.

-

Clean-up and Fractionation: The combined sample is desalted and often fractionated to improve the depth of analysis.

-

LC-MS/MS Analysis: The peptide fractions are analyzed by high-resolution Orbitrap LC-MS/MS.

-

Data Analysis: Protein identification and quantification are performed based on the reporter ion intensities in the MS/MS or MS3 spectra.

Visualizing Workflows and Pathways

Diagrammatic representations of experimental workflows and signaling pathways are essential for clarity and comprehension.

Applications in Drug Development

Isotopic labeling for absolute quantification is indispensable in the pharmaceutical industry. It plays a critical role in:

-

Target Identification and Validation: Quantifying changes in protein expression in response to a drug candidate can help identify its molecular targets and validate their relevance to the disease model.

-

Biomarker Discovery: The precise measurement of protein levels in clinical samples (e.g., plasma, tissues) is essential for the discovery and validation of biomarkers for disease diagnosis, prognosis, and patient stratification.

-

Pharmacodynamics and Mechanism of Action Studies: By quantifying changes in protein expression and post-translational modifications in signaling pathways, researchers can elucidate a drug's mechanism of action and its effects on cellular function.

-

ADME Studies: Stable isotope-labeled drugs are used to trace their absorption, distribution, metabolism, and excretion (ADME) profiles, providing crucial pharmacokinetic data.

Conclusion

Isotopic labeling techniques, particularly SILAC, TMT, and iTRAQ, have revolutionized quantitative proteomics. The choice of method depends on the specific research question, sample type, and desired level of multiplexing. While SILAC offers unparalleled accuracy for cell culture-based experiments, TMT and iTRAQ provide high-throughput capabilities for a broader range of samples. By understanding the principles, protocols, and performance characteristics of these powerful tools, researchers and drug development professionals can gain deeper insights into complex biological systems and accelerate the development of novel therapeutics.

References

The Unseen Anchor: A Technical Guide to Internal Standards in LC-MS/MS Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative proteomics, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can compromise the precision and accuracy of protein quantification. This technical guide delves into the critical role of internal standards (IS) in mitigating this variability, ensuring robust and reproducible results. We will explore the various types of internal standards, provide detailed experimental protocols for their implementation, and present a clear workflow for data analysis. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of internal standards for high-quality quantitative protein analysis.

The Challenge of Variability in LC-MS/MS Proteomics

Quantitative LC-MS/MS-based proteomics aims to accurately measure changes in protein abundance across different biological samples. However, the multi-step workflow, from sample collection to data acquisition, is susceptible to various sources of error that can impact the final quantitative data. These sources of variability include:

-

Sample Preparation: Inconsistencies in protein extraction, denaturation, reduction, alkylation, and enzymatic digestion can lead to significant differences in peptide yields between samples.

-

Chromatographic Separation: Minor fluctuations in liquid chromatography conditions, such as gradient formation and column performance, can affect peptide retention times and peak shapes.

-

Mass Spectrometric Detection: Variations in ionization efficiency and instrument performance can cause signal intensity to fluctuate independently of the actual analyte concentration.

Internal standards are the cornerstone of controlling for this analytical variability.[1] By introducing a known amount of a reference compound that behaves similarly to the analyte of interest, these variations can be normalized, leading to more accurate and precise quantification.

The Role and Types of Internal Standards

An ideal internal standard co-elutes with the analyte and is simultaneously measured by the mass spectrometer, allowing for the normalization of the analyte's signal intensity. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, effectively canceling out variations introduced during the analytical process.

There are several types of internal standards used in LC-MS/MS protein analysis, each with its own advantages and disadvantages:

-

Stable Isotope-Labeled (SIL) Full-Length Proteins: These are considered the "gold standard" of internal standards as they can be added at the very beginning of the sample preparation workflow. This allows them to account for variability in every step, including protein extraction and enzymatic digestion. However, producing SIL proteins can be complex and costly.

-

Stable Isotope-Labeled (SIL) Peptides: These are synthetic peptides that are chemically identical to the target "signature" peptides (unique peptides representing the protein of interest) but contain one or more heavy isotopes (e.g., ¹³C, ¹⁵N).[1] They are typically added after protein extraction and before or during enzymatic digestion. While they do not control for variability in protein extraction, they are a cost-effective and widely used option for accurate quantification.

-

Structural Analogue Peptides: These are peptides with a similar but not identical sequence to the target peptide. While they can be used to monitor the analytical process, their different chemical properties can lead to variations in chromatographic behavior and ionization efficiency, making them a less ideal choice compared to SIL peptides.

This guide will focus on the application of stable isotope-labeled internal standards, which are the most common and robust choice for quantitative proteomics.

Experimental Workflows and Protocols

The successful implementation of internal standards requires a well-defined experimental workflow. Below are diagrams and detailed protocols for two of the most common approaches: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) for relative quantification and the Absolute Quantification (AQUA) strategy using synthetic SIL peptides.

General LC-MS/MS Proteomics Workflow

The following diagram illustrates a typical "bottom-up" proteomics workflow where internal standards are incorporated.

Caption: A generalized workflow for quantitative LC-MS/MS proteomics, indicating the stages where different types of internal standards are introduced.

Detailed Experimental Protocol: Relative Quantification with SILAC

SILAC is a powerful metabolic labeling technique for the accurate relative quantification of proteins between different cell populations.

Caption: The experimental workflow for a typical two-plex SILAC experiment for relative protein quantification.

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

-

Cell Culture and Labeling (Adaptation Phase):

-

Culture two populations of cells in parallel.

-

For the "light" population (control), use a SILAC-specific medium containing normal ("light") L-arginine and L-lysine.

-

For the "heavy" population (experimental), use a SILAC medium containing stable isotope-labeled "heavy" L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆¹⁵N₂).

-

Subculture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids. The incorporation efficiency should be checked by mass spectrometry.

-

-

Experimental Phase:

-

Once full incorporation is confirmed, apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

-

-

Sample Harvesting and Mixing:

-

Harvest both the "light" and "heavy" cell populations.

-

Perform a cell count for each population.

-

Combine the two populations in a 1:1 ratio based on cell number.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Denature the proteins by heating, followed by reduction of disulfide bonds (e.g., with DTT) and alkylation of free cysteines (e.g., with iodoacetamide).

-

Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. A typical setup would involve a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

-

-

Data Analysis:

Detailed Experimental Protocol: Absolute Quantification with AQUA Peptides

The AQUA (Absolute Quantification of Proteins) strategy enables the precise determination of the absolute amount of a target protein in a sample.[5][6][7]

Caption: The workflow for absolute protein quantification using the AQUA strategy with a stable isotope-labeled synthetic peptide.

-

Assay Development:

-

Signature Peptide Selection: For your protein of interest, select one or more unique tryptic peptides (signature peptides) that are readily detectable by mass spectrometry. These peptides should ideally be 7-20 amino acids in length and not contain easily modifiable residues like methionine or cysteine.

-

AQUA Peptide Synthesis: Synthesize the selected signature peptide(s) with one or more heavy isotope-labeled amino acids (e.g., ¹³C, ¹⁵N). The synthesized AQUA peptide should be purified to a high degree.[8]

-

MS Method Optimization: Analyze the purified AQUA peptide by LC-MS/MS to determine its retention time and fragmentation pattern. Develop a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method to detect specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (AQUA) peptides.[6][9]

-

-

Sample Preparation and Analysis:

-

Protein Extraction: Extract proteins from your biological sample using an appropriate lysis buffer.

-

Spiking the Internal Standard: Add a precisely known amount of the AQUA peptide to the protein lysate.[9][10]

-

Protein Digestion: Perform enzymatic digestion of the protein sample (now containing the AQUA peptide) with trypsin.

-

LC-SRM/MRM Analysis: Analyze the digested sample using the optimized LC-SRM/MRM method. The mass spectrometer will simultaneously monitor the transitions for both the endogenous (light) and the AQUA (heavy) peptides.

-

-

Data Analysis and Quantification:

-

Peak Area Integration: Integrate the peak areas of the light and heavy peptides from the extracted ion chromatograms. Software such as Skyline is commonly used for this purpose.[11][12]

-

Absolute Quantification: The absolute amount of the endogenous peptide is calculated by multiplying the known amount of the spiked-in AQUA peptide by the ratio of the peak areas (light/heavy).

-

Data Presentation and Interpretation

Representative Data from a SILAC Experiment

The following table shows hypothetical data for proteins found to be differentially expressed in a cancer cell line treated with a targeted therapy, as determined by a SILAC experiment.

| Protein ID | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down-regulated |

| P28482 | GRB2 | Growth factor receptor-bound protein 2 | 0.52 | 0.005 | Down-regulated |

| P62993 | GRB2 | Mitogen-activated protein kinase 1 | 0.61 | 0.012 | Down-regulated |

| P27361 | JAK2 | Tyrosine-protein kinase JAK2 | 1.05 | 0.89 | Unchanged |

| Q13485 | STAT3 | Signal transducer and activator of transcription 3 | 1.12 | 0.75 | Unchanged |

| P13489 | BCL2 | Apoptosis regulator Bcl-2 | 2.58 | 0.002 | Up-regulated |

Representative Data from an AQUA Experiment

This table presents example data from an AQUA experiment to determine the absolute concentration of key signaling proteins in a cell lysate.

| Protein ID | Gene Name | Signature Peptide | Endogenous Peak Area | AQUA Peak Area | Amount of AQUA Spiked (fmol) | Calculated Amount (fmol) | Concentration (fmol/µg lysate) |

| P00533 | EGFR | IENA(¹³C₆,¹⁵N₂)LAR | 1.25E+07 | 2.50E+07 | 100 | 50.0 | 0.50 |

| P28482 | GRB2 | VFD(¹³C₆,¹⁵N₂)LSLVDGQR | 8.75E+06 | 1.75E+07 | 50 | 25.0 | 0.25 |

| P62993 | MAPK1 | T(¹³C₆,¹⁵N₂)L*DFGLAR | 3.15E+07 | 2.10E+07 | 75 | 112.5 | 1.13 |

Application in Signaling Pathway Analysis

Internal standards are invaluable for studying the dynamics of signaling pathways. By accurately quantifying changes in the abundance and post-translational modifications of key proteins, researchers can gain insights into how these pathways are regulated in response to various stimuli.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial signaling network that regulates cell growth, proliferation, and differentiation.[9][13] Dysregulation of this pathway is a hallmark of many cancers.

Caption: A simplified diagram of the EGFR signaling pathway, highlighting key proteins that can be quantified using LC-MS/MS with internal standards.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a downstream effector of the EGFR pathway and plays a central role in transmitting signals from the cell surface to the nucleus.[1][14]

Caption: A linear representation of the MAPK/ERK signaling cascade, a common target for quantitative proteomic studies.

Conclusion

Internal standards are an indispensable tool in LC-MS/MS-based quantitative proteomics. By providing a means to correct for analytical variability, they enable the acquisition of high-quality, reproducible data that is essential for advancing our understanding of complex biological systems and for the development of new therapeutics. The choice of internal standard and the experimental workflow should be carefully considered based on the specific research question and the desired level of quantification (relative vs. absolute). With the detailed protocols and workflows provided in this guide, researchers and scientists are well-equipped to implement robust quantitative proteomics strategies in their laboratories.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]

- 3. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Absolute Protein Quantification Using AQUA-Calibrated 2D-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]

- 8. AQUA Peptides | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. medium.com [medium.com]

- 11. skyline.ms [skyline.ms]

- 12. skyline.ms [skyline.ms]

- 13. researchgate.net [researchgate.net]

- 14. Tutorials: /home/software/Skyline [skyline.ms]

Basic concepts of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core concepts and applications of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC is a powerful and widely used metabolic labeling strategy in quantitative proteomics for the accurate determination of relative protein abundance.

Fundamental Principles of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique that involves the in vivo incorporation of stable isotope-labeled amino acids into proteins.[1][2] The core principle lies in growing two or more populations of cells in culture media that are identical except for the presence of different isotopic forms of a specific essential amino acid.[2] One population is cultured in a "light" medium containing the natural, most abundant isotopes of the amino acid (e.g., ¹²C, ¹⁴N), while the other population is grown in a "heavy" medium supplemented with a non-radioactive, stable isotope-labeled version of the same amino acid (e.g., ¹³C, ¹⁵N).[1][2]

Through multiple rounds of cell division, typically at least five, the "heavy" amino acids are fully incorporated into the proteome of the cells grown in the heavy medium, with an efficiency often exceeding 95%.[3][4] This results in two cell populations with physically distinct proteomes based on mass, while being chemically and biologically identical.[5] After experimental treatment, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin. The resulting peptide mixtures are then analyzed by mass spectrometry (MS).[1]

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography (LC) separation. However, they are distinguishable in the mass spectrometer due to their mass difference.[6] The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[2]

Quantitative Data in SILAC

The choice of stable isotope-labeled amino acids is critical for successful SILAC experiments. Arginine and Lysine are the most commonly used amino acids because the protease trypsin cleaves specifically at the C-terminus of these residues, ensuring that most tryptic peptides will contain at least one labeled amino acid.[4]

Table 1: Commonly Used Stable Isotope-Labeled Amino Acids in SILAC

| Amino Acid | Isotopic Label | Mass Shift (Da) |

| L-Arginine | ¹³C₆ | +6 |

| L-Arginine | ¹³C₆, ¹⁵N₄ | +10 |

| L-Lysine | ⁴,⁴,⁵,⁵-D₄ | +4 |

| L-Lysine | ¹³C₆ | +6 |

| L-Lysine | ¹³C₆, ¹⁵N₂ | +8 |

Data sourced from Thermo Fisher Scientific product information.[7]

Table 2: Typical SILAC Experimental Parameters and Outcomes

| Parameter | Typical Value/Range |

| Number of Cell Doublings for Full Incorporation | ≥ 5 |

| Labeling Efficiency | > 95% |

| Sample Mixing Ratio (Light:Heavy) | 1:1 |

| Protein Ratio for Upregulated Protein (Example) | > 1.5 |

| Protein Ratio for Downregulated Protein (Example) | < 0.67 |

Experimental Workflow and Protocols

The SILAC workflow can be broadly divided into several key stages: cell culture and labeling, experimental treatment, sample preparation, and mass spectrometry analysis.

Caption: A generalized workflow of a SILAC experiment.

Cell Culture and Metabolic Labeling

-

Media Preparation: Prepare SILAC-specific cell culture media (e.g., DMEM or RPMI-1640) that lacks the standard ("light") forms of the amino acids to be used for labeling (typically L-arginine and L-lysine). Supplement one batch of medium with the "light" amino acids and another with the "heavy" stable isotope-labeled amino acids. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.[3]

-

Cell Adaptation: Culture the cells in the respective "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[1][5]

-

Verification of Incorporation: Optionally, a small aliquot of cells from the "heavy" culture can be harvested, and the proteome analyzed by mass spectrometry to confirm that the labeling efficiency is greater than 95%.[3]

Experimental Treatment

Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions. For example, the "light" cells could serve as the control group, while the "heavy" cells are treated with a drug or stimulus.

Protein Extraction and Digestion

-

Cell Harvesting and Lysis: After treatment, harvest both the "light" and "heavy" cell populations. The cells are then combined in a 1:1 ratio based on cell number or protein concentration.[3] The combined cell pellet is lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

-

Protein Quantification: The total protein concentration of the combined lysate is determined using a standard protein assay, such as the BCA assay.

-

In-Gel Digestion (Example Protocol): a. SDS-PAGE: Separate the combined protein lysate on a 1D SDS-polyacrylamide gel. b. Staining and Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue). Excise the entire gel lane into small pieces. c. Destaining: Destain the gel pieces using a solution of 50% acetonitrile (B52724) and 25 mM ammonium (B1175870) bicarbonate. d. Reduction and Alkylation: Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT) and then alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide) to prevent them from reforming.[8] e. Tryptic Digestion: Add trypsin to the gel pieces and incubate overnight at 37°C to digest the proteins into peptides.[8] f. Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with solutions of increasing acetonitrile concentration and formic acid.[3]

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: The extracted peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). High-resolution mass spectrometers, such as Orbitrap-based instruments, are commonly used for SILAC analysis.[3]

-

Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).[8] The software identifies the peptides and quantifies the intensity ratios of the "heavy" to "light" peptide pairs. The protein ratios are then calculated from the corresponding peptide ratios.

Application of SILAC in Signaling Pathway Analysis

SILAC is a powerful tool for investigating dynamic changes in signaling pathways. For example, it can be used to study the effects of growth factor stimulation or drug inhibition on protein phosphorylation and expression levels within a specific pathway.

A notable application is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in many cancers.[9][10] SILAC-based phosphoproteomics can be employed to quantify changes in phosphorylation events downstream of EGFR upon stimulation with EGF or treatment with an EGFR inhibitor.[9]

Caption: A simplified diagram of the EGFR signaling pathway.

In a typical experiment, one population of cells is labeled with "light" amino acids and another with "heavy" amino acids. The "heavy" cells are stimulated with EGF, while the "light" cells remain unstimulated. After combining the cells and performing phosphopeptide enrichment followed by LC-MS/MS, researchers can identify and quantify thousands of phosphorylation sites. Peptides with a high heavy/light ratio represent phosphorylation events that are upregulated upon EGF stimulation, providing insights into the activation of the EGFR network.[10] Conversely, using an EGFR inhibitor on the "heavy" cells would reveal downstream targets of the drug through decreased heavy/light ratios.[9]

Conclusion

SILAC is a robust and versatile technique for quantitative proteomics that offers high accuracy and reproducibility.[2] Its ability to perform in vivo labeling and combine samples at an early stage minimizes experimental variability.[2] This makes it an invaluable tool for a wide range of applications, including the study of protein expression changes, post-translational modifications, protein-protein interactions, and the dynamics of signaling pathways in basic research and drug development.

References

- 1. chempep.com [chempep.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 9. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Certificate of Analysis for FNLEALVTHTLPFEK-(Lys-13C6,15N2)

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) is a critical document that guarantees the quality, identity, and purity of a specific batch of a synthetic peptide.[1][2] This guide provides an in-depth explanation of the data and methodologies presented in a typical CofA for the stable isotope-labeled peptide FNLEALVTHTLPFEK-(Lys-13C6,15N2). Stable isotope-labeled peptides are crucial internal standards in quantitative proteomics, enabling precise measurement of protein abundance in complex biological samples.[3][4][5]

General Information

This initial section of the CofA provides fundamental identifying details for the specific lot of the peptide. It is crucial to verify that the product name and lot number on the certificate match the information on the peptide vial.[1]

| Parameter | Description | Example Value |

| Product Name | The chemical name of the peptide, including isotopic labeling. | FNLEALVTHTLPFEK-(Lys-13C6,15N2) |

| Lot Number | A unique identifier for this specific manufacturing batch. | PTL-202512-01 |

| Molecular Formula | The elemental composition of the peptide. | C85H131N21O24 (Note: Isotopic Lys adds 6 ¹³C and 2 ¹⁵N) |

| Molecular Weight | The calculated mass of the peptide. The heavy Lys adds 8 Da. | 1835.1 Da (unlabeled: 1827.1 Da) |

| Date of Analysis | The date on which the quality control tests were performed. | 2025-12-05 |

| Recommended Storage | The optimal temperature to ensure peptide stability. | -20°C or colder |

Quantitative Data & Analysis

This core section details the experimental results that verify the peptide's quality. The primary analyses are typically High-Performance Liquid Chromatography (HPLC) for purity and Mass Spectrometry (MS) for identity.[3][6]

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides. It separates the target peptide from any impurities generated during synthesis. The result is expressed as a percentage of the desired peptide relative to all other detected components.

| Parameter | Specification | Result |

| Purity (by HPLC) | ≥98.0% | 99.1% |

| Wavelength | 214 nm | 214 nm |

The lyophilized peptide is dissolved in a suitable solvent and injected into an HPLC system. A gradient of two mobile phases (e.g., Mobile Phase A: 0.1% Trifluoroacetic Acid in Water; Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile) is passed through a stationary phase column (typically a C18 column). As the concentration of Mobile Phase B increases, compounds are eluted from the column based on their hydrophobicity. The peptide and any impurities are detected by a UV detector as they exit the column, generating a chromatogram where the area of the main peak corresponds to the purity of the peptide.

Caption: Workflow for peptide purity determination by HPLC.

Identity Confirmation by Mass Spectrometry (MS)

Mass Spectrometry is used to confirm that the peptide has the correct molecular weight, which verifies its amino acid sequence and the successful incorporation of the stable isotopes.

| Parameter | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| Molecular Identity | 1835.1 Da | 1835.0 Da |

The peptide sample is introduced into an ion source (e.g., Electrospray Ionization, ESI), where it is aerosolized and ionized. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of ions at each m/z value, generating a mass spectrum. The presence of a peak corresponding to the calculated molecular weight of the labeled peptide confirms its identity. For FNLEALVTHTLPFEK-(Lys-13C6,15N2), the heavy lysine (B10760008) isotope (¹³C₆, ¹⁵N₂) adds 8 Daltons to the mass compared to the native peptide.[7]

Caption: Logical workflow for peptide identity confirmation by MS.

Peptide Content (by Amino Acid Analysis)

The net peptide content is the actual percentage of the peptide by weight in the final lyophilized product. The remaining mass consists of counter-ions (like acetate (B1210297) or TFA from HPLC purification) and water. This value is crucial for accurately preparing stock solutions of a known concentration.[8]

| Parameter | Result |

| Net Peptide Content | 85.3% |

Amino acid analysis is a method to determine the absolute quantity of the peptide.[9] The process involves first hydrolyzing the peptide by breaking it down into its individual amino acid constituents, typically using strong acid (e.g., 6M HCl) at a high temperature.[10][] The resulting amino acid mixture is then separated, identified, and quantified, often using chromatography.[9][10] The total peptide quantity is calculated from the sum of the individual amino acid amounts, based on the known sequence of the peptide.[12]

Conclusion

The Certificate of Analysis for FNLEALVTHTLPFEK-(Lys-13C6,15N2) provides documented verification that the product meets stringent quality standards.[1] The data confirms a high degree of purity (99.1% by HPLC), the correct molecular identity including the isotopic label (1835.0 Da by MS), and an accurate net peptide content (85.3%). This ensures that researchers can have confidence in the material for use in sensitive and quantitative applications, leading to reliable and reproducible experimental outcomes.[13]

References

- 1. verifiedpeptides.com [verifiedpeptides.com]

- 2. velapeptides.com [velapeptides.com]

- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 4. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 6. kensingtonlabs.co.uk [kensingtonlabs.co.uk]

- 7. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide Testing | HPLC & UPLC | AmbioPharm | AmbioPharm [ambiopharm.com]

- 9. researchgate.net [researchgate.net]

- 10. usp.org [usp.org]

- 12. waters.com [waters.com]

- 13. peptide-compare.co.uk [peptide-compare.co.uk]

In-Depth Technical Guide: Physical and Chemical Properties of FNLEALVTHTLPFEK-(Lys-13C6,15N2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the synthetic peptide FNLEALVTHTLPFEK and its stable isotope-labeled analogue, FNLEALVTHTLPFEK-(Lys-13C6,15N2). Due to the absence of published experimental data on the specific biological functions of this peptide, this document presents a hypothetical framework for its characterization. This includes detailed experimental protocols for its purification and analysis, as well as proposed methodologies to investigate a potential role as a modulator of intracellular signaling pathways. This guide is intended to serve as a practical resource for researchers initiating studies on novel synthetic peptides.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of both the unlabeled and labeled peptides have been calculated based on their amino acid sequences. These theoretical values are crucial for experimental design, including purification, quantification, and formulation.

| Property | FNLEALVTHTLPFEK | FNLEALVTHTLPFEK-(Lys-13C6,15N2) |

| Molecular Formula | C84H131N17O24 | C78¹³C6H131N15¹⁵N2O24 |

| Average Molecular Weight | 1799.07 g/mol | 1807.07 g/mol |

| Monoisotopic Mass | 1797.96 Da | 1805.98 Da |

| Isoelectric Point (pI) | 6.78 | 6.78 |

| Net Charge at pH 7 | 0 | 0 |

| Extinction Coefficient (280 nm) | 1490 M⁻¹cm⁻¹ (assuming all Cys are reduced) | 1490 M⁻¹cm⁻¹ (assuming all Cys are reduced) |

| Solubility Prediction | Predicted to have moderate to good solubility in aqueous solutions. | Predicted to have moderate to good solubility in aqueous solutions. |

Note: The extinction coefficient is based on the presence of one tyrosine residue. Solubility is a prediction and should be empirically determined. Peptides with a high proportion of hydrophobic residues may require organic solvents for initial dissolution.

Experimental Protocols

Peptide Synthesis and Purification

Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS). Following synthesis and cleavage from the resin, the crude peptide requires purification to remove impurities such as truncated sequences, deletion sequences, and residual protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

Protocol: Reversed-Phase HPLC Purification of a 15-amino Acid Synthetic Peptide

-

Sample Preparation:

-

Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. For peptides with good aqueous solubility, 0.1% trifluoroacetic acid (TFA) in water is a good starting point. For more hydrophobic peptides, an initial dissolution in a small volume of an organic solvent like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) may be necessary, followed by dilution with aqueous buffer.

-

Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical scale or a larger diameter for preparative scale).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% ACN with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for a 15-mer peptide. The gradient can be optimized based on the retention time of the target peptide.

-

Flow Rate: 1 mL/min for an analytical column. Adjust proportionally for preparative columns.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peaks.

-

Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

-

Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

-

Peptide Characterization by Mass Spectrometry

Mass spectrometry is an essential technique to confirm the identity and purity of the synthesized peptide.

Protocol: Mass Spectrometry Characterization of a ~1.8 kDa Synthetic Peptide

-

Sample Preparation:

-

Prepare a stock solution of the purified peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 pmol/µL for analysis.

-

-

Instrumentation and Method:

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is recommended.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

-

Analysis Mode:

-

Full MS Scan: Acquire a full scan to determine the molecular weight of the intact peptide. The isotopic pattern should be clearly resolved.

-

Tandem MS (MS/MS): Select the precursor ion corresponding to the peptide and subject it to fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).

-

-

-

Data Analysis:

-

Intact Mass Confirmation: Compare the experimentally determined monoisotopic mass with the theoretical calculated mass.

-

Sequence Verification: Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The presence of a series of b- and y-ions corresponding to the expected fragments will verify the sequence.

-

Hypothetical Biological Activity and Signaling Pathway Analysis

Given the amino acid sequence FNLEALVTHTLPFEK, which contains several hydroxyl-containing residues (Threonine, Tyrosine) that are potential sites for phosphorylation, a plausible, yet hypothetical, biological function is the modulation of a protein kinase-mediated signaling pathway. This section outlines a workflow to investigate this hypothesis.

Experimental Workflow for Investigating Biological Activity

Caption: A logical workflow for the characterization of a novel synthetic peptide.

Proposed Signaling Pathway for Investigation

Based on the hypothetical role of FNLEALVTHTLPFEK as a modulator of a kinase pathway, we propose investigating its effect on a generic receptor tyrosine kinase (RTK) signaling cascade, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the peptide.

Detailed Protocols for Biological Assays

Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with a range of concentrations of the peptide (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (the solvent used to dissolve the peptide).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine the target kinase, a fluorescently labeled substrate peptide, and varying concentrations of the FNLEALVTHTLPFEK peptide in a kinase reaction buffer.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the amount of phosphorylated substrate, often using a fluorescence polarization or FRET-based method. The signal will be inversely proportional to the inhibitory activity of the peptide.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the peptide that causes 50% inhibition of the kinase activity.

Conclusion

This technical guide provides the foundational physical, chemical, and theoretical biological information for the synthetic peptide FNLEALVTHTLPFEK-(Lys-13C6,15N2). While the specific biological function of this peptide remains to be elucidated, the provided experimental protocols offer a clear and structured approach for its comprehensive characterization. The hypothetical framework presented for investigating its potential role in kinase signaling serves as a template for the rational design of experiments for this and other novel peptides. The use of the stable isotope-labeled version will be invaluable for quantitative mass spectrometry-based studies, such as in proteomics experiments to trace the peptide's fate in complex biological systems.

The Role of Synthetic Heavy Peptides in Advancing Biomarker Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and robust biomarkers is a cornerstone of modern biomedical research and drug development. Accurate and precise quantification of protein biomarkers is critical for understanding disease mechanisms, monitoring disease progression, and evaluating therapeutic efficacy. Synthetic heavy peptides, labeled with stable isotopes, have emerged as indispensable tools in targeted mass spectrometry-based proteomics, enabling absolute quantification of proteins with high accuracy and reproducibility. This technical guide delves into the core applications of synthetic heavy peptides in biomarker research, providing detailed experimental protocols, data presentation guidelines, and visualizations of key workflows and signaling pathways.

Introduction to Synthetic Heavy Peptides in Quantitative Proteomics

Synthetic heavy peptides are chemically synthesized peptides that incorporate stable, non-radioactive heavy isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into one or more of their amino acid residues.[1] These heavy peptides are chemically and physically identical to their endogenous, "light" counterparts, but they have a distinct mass-to-charge ratio (m/z) that allows them to be differentiated by a mass spectrometer.[2] This fundamental property makes them ideal internal standards for accurate protein quantification.

The use of stable isotope-labeled peptides as internal standards allows for precise quantification of target peptides and their corresponding proteins.[2] This approach, known as stable isotope dilution mass spectrometry (SID-MS), is the gold standard for quantitative proteomics. By spiking a known amount of a heavy peptide into a biological sample, the ratio of the signal intensity of the endogenous light peptide to the heavy peptide can be used to determine the absolute concentration of the target protein. This method corrects for variations in sample preparation, digestion efficiency, and instrument response, leading to highly accurate and reproducible results.[3]

Key Applications in Biomarker Research

Synthetic heavy peptides are instrumental throughout the biomarker research and development pipeline, from initial discovery to clinical validation.

-

Biomarker Validation: After candidate biomarkers are identified through discovery proteomics approaches (e.g., shotgun proteomics), synthetic heavy peptides are used to develop targeted assays to validate these candidates in larger patient cohorts.[4]

-

Absolute Quantification: Heavy peptides enable the absolute quantification of protein biomarkers in various biological matrices, such as plasma, serum, urine, and tissue lysates.[5] This is crucial for establishing clinical cut-off values and for monitoring disease progression or response to therapy.

-

Pathway Analysis: By quantifying multiple proteins within a specific signaling pathway, researchers can gain insights into the molecular mechanisms of disease and the effects of drug candidates on these pathways.[6]

-

Clinical Diagnostics: Targeted proteomics assays using synthetic heavy peptides are being developed for use in clinical diagnostics, offering a highly specific and sensitive alternative to traditional immunoassays.[7]

Data Presentation: Quantitative Analysis of Biomarkers

The precise quantification of protein biomarkers is a key outcome of using synthetic heavy peptides. The following tables present hypothetical quantitative data from biomarker validation studies to illustrate how such data is typically presented.

| Protein Biomarker | Peptide Sequence | Condition A (fmol/µg) | Condition B (fmol/µg) | p-value | Fold Change |

| Protein Kinase B (Akt) | VATPRDVTSEEVFFK | 15.2 ± 2.1 | 35.8 ± 4.5 | <0.01 | 2.36 |

| Mitogen-activated protein kinase 1 (MAPK1) | VADPDHDHTGFLTEYVATR | 8.9 ± 1.5 | 12.3 ± 2.0 | <0.05 | 1.38 |

| Transforming growth factor beta-1 (TGF-β1) | LSPLRERATVEEVPPSR | 22.5 ± 3.0 | 11.2 ± 1.8 | <0.01 | -2.01 |

Table 1: Quantitative analysis of selected proteins from the PI3K/Akt, MAPK, and TGF-β signaling pathways. Data are presented as mean ± standard deviation.

| Biomarker Candidate | Peptide Sequence | Healthy Control (ng/mL) | Disease State (ng/mL) | ROC AUC |

| Candidate A | AIVLSLGTVTTR | 5.6 ± 1.2 | 25.1 ± 4.3 | 0.92 |

| Candidate B | FSWGGEGAYVLR | 12.3 ± 2.5 | 15.8 ± 3.1 | 0.75 |

| Candidate C | GFYLPKDVDEK | 3.1 ± 0.8 | 18.9 ± 3.5 | 0.95 |

Table 2: Validation of biomarker candidates in a clinical cohort. Data are presented as mean ± standard deviation. ROC AUC indicates the diagnostic potential of the biomarker.

Experimental Protocols

This section provides detailed methodologies for key experiments involving synthetic heavy peptides in biomarker research.

Sample Preparation and Protein Digestion

Accurate protein quantification begins with robust and reproducible sample preparation. The goal is to efficiently extract proteins from the biological matrix and digest them into peptides suitable for mass spectrometric analysis.[3]

In-Solution Digestion Protocol: [8]

-

Protein Extraction and Denaturation:

-

Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8 M urea) to solubilize proteins and unfold them.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

-

Alkylate the resulting free sulfhydryl groups by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature. This step prevents the reformation of disulfide bonds.

-

-

Digestion:

-

Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea (B33335) concentration to less than 2 M, which is necessary for optimal enzyme activity.

-

Add a protease, typically trypsin, at a protease-to-protein ratio of 1:50 to 1:100 (w/w).

-

Incubate overnight at 37°C.

-

-

Spiking of Heavy Peptides:

-

After digestion, add a known amount of the synthetic heavy peptide internal standard(s) to each sample.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid or trifluoroacetic acid (TFA) to stop the digestion.

-

Desalt and concentrate the peptides using a solid-phase extraction (SPE) C18 cartridge or tip.

-

Elute the peptides and dry them down in a vacuum centrifuge.

-

Reconstitute the peptides in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

In-Gel Digestion Protocol: [9]

-

Gel Electrophoresis:

-

Separate the protein sample by 1D or 2D SDS-PAGE.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

-

-

Band Excision and Destaining:

-

Excise the protein band(s) of interest from the gel.

-

Cut the gel pieces into small cubes (approx. 1 mm³).

-

Destain the gel pieces by washing them with a solution of 50% acetonitrile (B52724) and 50 mM ammonium bicarbonate until the stain is removed.

-

-

Reduction and Alkylation (in-gel):

-

Dehydrate the gel pieces with 100% acetonitrile.

-

Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate and incubate at 56°C for 1 hour.

-

Remove the DTT solution and add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate for 45 minutes in the dark at room temperature.

-

-

Digestion (in-gel):

-

Wash and dehydrate the gel pieces.

-

Rehydrate the gel pieces in a solution containing trypsin (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate) on ice for 45-60 minutes.

-

Add enough digestion buffer to cover the gel pieces and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid).

-

Pool the extracts and dry them down in a vacuum centrifuge.

-

Reconstitute the peptides for LC-MS/MS analysis.

-

Targeted Mass Spectrometry: SRM/MRM Assay Development and Analysis

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques that offer high sensitivity and specificity for quantifying peptides.[5][7]

SRM/MRM Assay Development Workflow: [3]

-

Proteotypic Peptide Selection:

-

For each target protein, select 2-3 unique "proteotypic" peptides that are readily detectable by mass spectrometry and are specific to that protein.

-

Utilize online tools and databases (e.g., PeptideAtlas, SRMAtlas) to aid in peptide selection.

-

-

Transition Selection:

-

For each proteotypic peptide, select 3-5 of the most intense and specific fragment ions (transitions) that are produced upon collision-induced dissociation (CID).

-

Software tools like Skyline can be used to predict and optimize transitions.

-

-

Collision Energy Optimization:

-

Experimentally determine the optimal collision energy for each transition to maximize the fragment ion signal.

-

-

Assay Validation:

-

Verify the specificity of the assay by analyzing the peptide in a complex biological matrix.

-

Confirm that the selected transitions co-elute and have consistent intensity ratios.

-

LC-SRM/MRM Data Analysis Workflow: [10]

-

Data Acquisition:

-

Analyze the samples using a triple quadrupole mass spectrometer operating in SRM/MRM mode.

-

The instrument is programmed to specifically monitor the selected transitions for each target peptide.

-

-

Peak Integration and Quantification:

-

Integrate the chromatographic peak areas for both the light (endogenous) and heavy (internal standard) peptide transitions.

-

Software such as Skyline or vendor-specific software is used for this purpose.

-

-

Ratio Calculation and Concentration Determination:

-

Calculate the ratio of the peak area of the light peptide to the heavy peptide.

-

Use a calibration curve, if performing absolute quantification, to determine the concentration of the endogenous peptide.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in biomarker research using synthetic heavy peptides.

Caption: Biomarker Discovery and Validation Workflow.

Caption: SRM/MRM Experimental Workflow.

Caption: Simplified PI3K/Akt Signaling Pathway.

Conclusion

Synthetic heavy peptides have revolutionized the field of biomarker research by providing a robust and accurate means for absolute protein quantification. Their application in targeted mass spectrometry techniques like SRM and MRM has enabled the rigorous validation of biomarker candidates and has paved the way for the development of novel diagnostic and prognostic tools. As mass spectrometry instrumentation continues to improve in sensitivity and throughput, the role of synthetic heavy peptides in advancing our understanding of disease and in the development of personalized medicine will undoubtedly continue to expand. This guide provides a foundational understanding and practical protocols for researchers looking to leverage the power of synthetic heavy peptides in their own biomarker discovery and validation efforts.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. reddit.com [reddit.com]

- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. UWPR [proteomicsresource.washington.edu]

- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. SRM-MRM Quantitative Proteomics Services - Creative Proteomics [creative-proteomics.com]

- 8. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. UWPR [proteomicsresource.washington.edu]

- 10. Data Pre-Processing for Label-Free Multiple Reaction Monitoring (MRM) Experiments | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for SILAC-based Quantitative Proteomics Using FNLEALVTHTLPFEK-(Lys-¹³C₆,¹⁵N₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for the quantitative analysis of thousands of proteins simultaneously.[1][2] The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[3] By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" media (containing the natural amino acid), researchers can accurately quantify differences in protein abundance between different experimental conditions.[3]

This document provides detailed application notes and protocols for utilizing a specific heavy-labeled peptide, FNLEALVTHTLPFEK-(Lys-¹³C₆,¹⁵N₂) , as an internal standard in a SILAC experiment. While SILAC is traditionally used for global proteome quantification, the use of a specific labeled peptide is particularly valuable for the targeted quantification and validation of a specific protein of interest, or for normalizing results in complex experimental setups. The peptide FNLEALVTHTLPFEK contains a C-terminal lysine (B10760008) (K), making it suitable for tryptic digestion and subsequent analysis. The incorporation of Lysine with six ¹³C and two ¹⁵N isotopes results in a mass shift of 8 Daltons compared to its light counterpart.[4]

Applications in Research and Drug Development

The use of isotopically labeled peptides like FNLEALVTHTLPFEK-(Lys-¹³C₆,¹⁵N₂) in conjunction with SILAC offers several advantages for researchers and drug development professionals:

-

Accurate Quantification of a Target Protein: By spiking a known amount of the heavy-labeled synthetic peptide into a complex protein digest, it can serve as an internal standard for the absolute or relative quantification of the endogenous, unlabeled counterpart.

-

Validation of SILAC Data: It can be used to validate the quantification results for a specific protein of interest obtained from a global SILAC experiment.

-

Normalization of Complex Experiments: In experiments where global SILAC labeling is not feasible or desirable (e.g., analysis of tissue samples or body fluids), spiking in a heavy-labeled peptide can help normalize for variations in sample preparation and mass spectrometry analysis.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Labeled peptides can be used to track the fate of a therapeutic peptide or to monitor changes in the level of a target protein in response to drug treatment.[5]

-

Biomarker Discovery and Validation: It aids in the precise quantification of potential protein biomarkers across different patient samples.

Experimental Workflow Overview

The general workflow for a SILAC experiment incorporating a heavy-labeled peptide standard involves several key stages, from cell culture and labeling to mass spectrometry and data analysis.

Caption: General workflow for a SILAC experiment incorporating a heavy-labeled peptide standard.

Detailed Protocols

Protocol 1: Standard SILAC Labeling

This protocol describes the metabolic labeling of cells for a typical SILAC experiment.

Materials:

-

SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine and L-arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-lysine (¹²C₆,¹⁴N₂) and L-arginine (¹²C₆,¹⁴N₂)

-

"Heavy" L-lysine (¹³C₆,¹⁵N₂) and L-arginine (¹³C₆,¹⁴N₄ or ¹³C₆,¹⁵N₄)

-

Cell line of interest

-

Standard cell culture reagents and equipment

Procedure:

-

Media Preparation:

-

Prepare "Light" SILAC medium by supplementing the lysine and arginine-deficient medium with "light" L-lysine and L-arginine to their normal concentrations.

-

Prepare "Heavy" SILAC medium by supplementing the deficient medium with "heavy" L-lysine (¹³C₆,¹⁵N₂) and "heavy" L-arginine.

-

Add dFBS to a final concentration of 10%.

-

-

Cell Adaptation:

-

Culture the cells in both "Light" and "Heavy" media for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.

-

Monitor the incorporation efficiency by performing a small-scale protein extraction, digestion, and mass spectrometry analysis. Incorporation should be >95%.

-

-

Experimental Treatment:

-

Once fully labeled, treat the "Heavy" labeled cells with the experimental condition (e.g., drug treatment), while the "Light" labeled cells serve as the control.

-

-

Cell Harvesting and Mixing:

-

Harvest the "Light" and "Heavy" cell populations.

-

Count the cells and mix them in a 1:1 ratio.

-

Protocol 2: Protein Extraction, Digestion, and Peptide Spike-in

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

FNLEALVTHTLPFEK-(Lys-¹³C₆,¹⁵N₂) synthetic peptide standard

-

C18 desalting spin columns

Procedure:

-

Cell Lysis:

-

Resuspend the mixed cell pellet in lysis buffer and incubate on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the total protein concentration using a BCA assay.

-

-

Reduction and Alkylation:

-

To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate.

-

Add IAA to a final concentration of 55 mM and incubate in the dark.

-

-

Protein Digestion:

-

Dilute the protein sample to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Spike-in:

-

Add a known amount of the FNLEALVTHTLPFEK-(Lys-¹³C₆,¹⁵N₂) peptide standard to the digested peptide mixture. The optimal amount should be determined empirically but is typically in the low fmol to pmol range.

-

-

Desalting:

-

Acidify the peptide mixture and desalt using a C18 spin column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Procedure:

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

-

-

Data Analysis:

-

Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

-

The software will identify peptide pairs consisting of the "light" endogenous peptide and the "heavy" spiked-in FNLEALVTHTLPFEK-(Lys-¹³C₆,¹⁵N₂).

-

The ratio of the peak intensities of the heavy and light peptide pairs will be calculated.

-

-

Data Interpretation:

-

The H/L ratio for the target peptide provides the relative quantification of the protein of interest between the control and treated samples.

-

For absolute quantification, a calibration curve can be generated using known amounts of the light synthetic peptide.

-

Data Presentation

Quantitative data from a SILAC experiment is typically presented in tables summarizing the identified proteins, their quantification ratios, and statistical significance.

Table 1: Example Quantitation of Target Protein Using FNLEALVTHTLPFEK-(Lys-¹³C₆,¹⁵N₂) Spike-in

| Protein Accession | Gene Name | Peptide Sequence | H/L Ratio | p-value | Regulation |

| P01234 | TGT1 | FNLEALVTHTLPFEK | 2.54 | 0.001 | Upregulated |

Table 2: Example Data from a Global SILAC Experiment

| Protein Accession | Gene Name | H/L Ratio | H/L Normalized | p-value | Number of Peptides |

| P54321 | GENE-A | 2.15 | 2.10 | 0.005 | 12 |

| Q98765 | GENE-B | 0.48 | 0.50 | 0.012 | 8 |

| O12345 | GENE-C | 1.05 | 1.02 | 0.85 | 15 |

Signaling Pathway Visualization

In drug development, SILAC can be used to elucidate the mechanism of action of a compound by observing changes in protein expression within a specific signaling pathway.

Caption: Example signaling pathway showing protein expression changes quantified by SILAC.

Logical Relationship Diagram

The decision-making process for using a labeled peptide in a quantitative proteomics experiment can be visualized to guide researchers.

Caption: Decision tree for employing a heavy-labeled peptide in a SILAC experiment.

Conclusion

The use of the heavy-labeled peptide FNLEALVTHTLPFEK-(Lys-¹³C₆,¹⁵N₂) in SILAC-based proteomics provides a highly accurate and versatile tool for researchers in both academic and industrial settings. Whether for global proteome analysis or targeted protein quantification, this approach offers a robust method for understanding complex biological systems and accelerating drug discovery and development. The protocols and guidelines presented here provide a comprehensive framework for the successful implementation of this powerful technique.

References

- 1. chempep.com [chempep.com]

- 2. L-Lysine-2HCl, 13C6, 15N2 for SILAC 50 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 3. Bioactive peptides of plant origin: distribution, functionality, and evidence of benefits in food and health - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Proteomics - Wikipedia [en.wikipedia.org]

- 5. Proteomics Technologies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantitative Analysis of Target Peptides in Complex Biological Samples using Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted mass spectrometry is a powerful technique for the precise quantification of specific proteins in complex biological samples. This approach relies on the use of stable isotope-labeled (SIL) peptides as internal standards for accurate and reproducible quantification. By spiking a known amount of a "heavy" SIL peptide into a sample, the corresponding endogenous "light" peptide can be accurately measured by comparing their signal intensities in the mass spectrometer. This application note provides a detailed protocol for the spiking of a SIL peptide, using a well-characterized peptide from the Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2) as an example, into a complex biological sample for quantitative proteomic analysis.

The peptide sequence FNLEALVTHTLPFEK provided in the user request could not be definitively identified from a specific protein through available public databases. Therefore, for illustrative purposes, this protocol will focus on the well-studied tryptic peptide VATPDQFATHTEFR from human MAPK1, a key protein in the MAPK/ERK signaling pathway, which is crucial in cell proliferation, differentiation, and survival, and a common target in drug development. The principles and steps outlined here are broadly applicable to other peptide-protein systems.

Experimental Workflow

The overall experimental workflow for targeted peptide quantification using a spiked-in SIL peptide is depicted below. This process involves sample preparation, spiking of the heavy peptide, enzymatic digestion, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Context: MAPK/ERK Pathway

The peptide VATPDQFATHTEFR is a tryptic peptide from Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2). This kinase is a central component of the MAPK/ERK signaling pathway, which is activated by a variety of extracellular signals, including growth factors, and plays a critical role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many diseases, including cancer.

Detailed Experimental Protocols

Preparation of Stable Isotope-Labeled (SIL) Peptide Stock Solution

Objective: To prepare a concentrated and accurately quantified stock solution of the SIL peptide.

Materials:

-

Lyophilized SIL peptide: VATPDQFATHTEFR-(Arg-13C6,15N4)

-

Solvent: 20% acetonitrile (B52724) in LC-MS grade water with 0.1% formic acid

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Protocol:

-

Reconstitution of Lyophilized Peptide:

-

Allow the vial of lyophilized SIL peptide to equilibrate to room temperature before opening to prevent condensation.

-

Carefully add a precise volume of the solvent to the vial to create a stock solution of approximately 1 mg/mL. The exact volume will depend on the amount of peptide provided by the manufacturer.

-

Vortex the solution for 5-10 minutes to ensure the peptide is fully dissolved.

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

-

Accurate Quantification of the Stock Solution:

-

The concentration of the peptide stock solution should be accurately determined. While amino acid analysis (AAA) is the gold standard for peptide quantification, a UV-Vis spectrophotometric method can be used if the peptide contains chromophoric residues (Trp or Tyr). For peptides without these residues, quantification relies on the manufacturer's specifications or AAA.

-

If using UV-Vis, measure the absorbance at 280 nm and calculate the concentration using the Beer-Lambert law and the molar extinction coefficient of the peptide.

-

-

Preparation of Working Stock Solution:

-

From the accurately quantified stock solution, prepare a working stock solution at a lower concentration (e.g., 100 pmol/µL) by diluting with the same solvent.

-

-

Aliquoting and Storage:

-

Aliquot the working stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C until use.

-